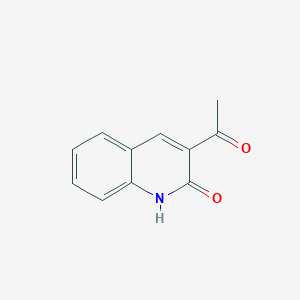

3-acetyl-1H-quinolin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-acetyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)9-6-8-4-2-3-5-10(8)12-11(9)14/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNDTCZARIEYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344745 | |

| Record name | 3-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50290-20-5 | |

| Record name | 3-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetyl 1h Quinolin 2 One and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing the quinolin-2-one ring system have been refined over many years and remain fundamental in organic synthesis. These approaches often involve condensation, cyclization, and acylation reactions.

The Friedländer synthesis, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for constructing quinoline (B57606) rings. wikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.orgderpharmachemica.com In a notable application, a highly efficient and regioselective Friedländer synthesis of 2-methyl-3-acyl quinolines has been achieved under solvent-free conditions using calcium triflate as a catalyst. rsc.org This approach involves the condensation of 2-aminoaryl ketones with α-methylene ketones to produce 2,3,4-trisubstituted quinolines. derpharmachemica.com A key starting material for this reaction is often a 2-aminobenzaldehyde (B1207257) or a 2-aminoacetophenone. wikipedia.orgrsc.org

Table 1: Examples of Friedlander Reaction for Quinolone Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate (B1235776) | UO₂(CH₃COO)₂·2H₂O | Ethanol (B145695), Reflux | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | High | derpharmachemica.com |

| 2-Aminoacetophenone | Acetyl acetone | UO₂(CH₃COO)₂·2H₂O | Ethanol, Reflux | 3-Acetyl-2,4-dimethylquinoline | Lower than above | derpharmachemica.com |

| Substituted 2-aminoaryl ketone | α-Methylene carbonyl compound | Calcium triflate | Solvent-free | 2-Methyl-3-acyl quinoline | High | rsc.org |

Intramolecular cyclization is a core strategy for forming the quinolin-2-one heterocycle. A variety of precursors can be designed to undergo ring closure to yield the desired product. One such method involves the intramolecular cyclization of N-aryl cinnamides. nih.gov For example, α-acetyl-N-aryl cinnamides can be cyclized to form 3-acetyl-quinolin-2(1H)-ones, with N,N-dimethyl trifluoroacetamide (B147638) (DTA) being an effective solvent at 80 °C. nih.gov

Another approach begins with haloanilines, which are first acylated with methyl 3,3-dimethoxypropionate. The resulting β-ketoamides then undergo intramolecular cyclization, promoted by concentrated sulfuric acid and microwave irradiation, to yield quinolin-2(1H)-ones in yields ranging from 28–93%. Furthermore, a silver-catalyzed intermolecular radical addition followed by cyclization of N-arylcinnamamides in an aqueous solution provides a direct, one-step route to 3-acyl-4-arylquinolin-2(1H)-ones. acs.org

In a different strategy, o-acetamidoacetophenone can undergo carboxylative cyclization when treated with carbon dioxide (CO₂) in the presence of the organic base 1,8-diazabicycloundec-7-ene (DBU). beilstein-journals.org This reaction, conducted in DMSO at 80 °C, results in the formation of 4-hydroxy-2(1H)-quinolinone derivatives and involves an acyl migration from the nitrogen to a carbon atom. beilstein-journals.org

Table 2: Cyclization Reactions for 3-Acetyl-1H-quinolin-2-one and Derivatives

| Precursor | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |

| α-Acetyl-N-aryl cinnamides | Tf₂O, DDQ | N,N-dimethyl trifluoroacetamide (DTA), 80 °C | 3-Acetyl-quinolin-2(1H)-one derivative | Satisfactory | nih.gov |

| N-Aryl-β-bromo-α,β-unsaturated amides | K₂CO₃ | DMF, Microwave, 150 °C, 2 hours | Quinolin-2(1H)-one derivative | 72-89% | |

| N-Arylcinnamamides | AgNO₃, K₂S₂O₈ | H₂O/CH₃CN, 80 °C | 3-Acyl-4-arylquinolin-2(1H)-one | Up to 80% | acs.org |

| o-Acetamidoacetophenone | DBU, CO₂ | DMSO, 80 °C | 3-Acetyl-4-methoxy-2(1H)-quinolinone | Moderate | beilstein-journals.org |

Direct acylation of a pre-formed quinolin-2(1H)-one ring is a straightforward method to introduce the acetyl group at the C3 position. The Friedel-Crafts acylation of 8-hydroxyquinolin-2(1H)-one using acetyl chloride and aluminum chloride (AlCl₃) in dichloromethane (B109758) is a common example, although this functionalizes the C5 position. For C3-acylation, N-substituted-4-hydroxyquinolin-2(1H)-ones can be directly acetylated with acetic acid in the presence of polyphosphoric acid (PPA) to yield 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives. researchgate.net

In some cases, the hydroxyl group must be protected before acylation to prevent side reactions. For instance, the C8 hydroxyl group can be protected as an acetoxy group using acetic anhydride, with deprotection via hydrolysis after the primary acylation step. A general method for preparing 3-(bromoacetyl)-4-hydroxy-1-methyl/phenyl quinolin-2(1H)-one involves treating the corresponding 3-acetyl derivative with bromine in glacial acetic acid. journalgrid.com

Table 3: Acylation of Quinolin-2(1H)-ones

| Substrate | Acylating Agent | Catalyst/Reagent | Conditions | Product | Reference |

| N-Substituted-4-hydroxyquinolin-2(1H)-ones | Acetic acid | Polyphosphoric acid (PPA) | - | 3-Acetyl-4-hydroxyquinolin-2(1H)-one derivatives | researchgate.net |

| 8-Hydroxyquinolin-2(1H)-one | Acetyl chloride | AlCl₃ | Anhydrous dichloromethane, Reflux (40-60°C) | 5-Acetyl-8-hydroxy-1H-quinolin-2-one | |

| 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | Bromine | Glacial acetic acid | 80°C | 3-(Bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one | journalgrid.com |

Hydrolysis of more complex precursors can serve as a key step in the synthesis of quinolinones. For example, 3-acetyl-4-hydroxyquinolin-2(1H)-one can be produced by the thermal cyclization of 3-oxo-N-phenylbutanamide to form 3-acetyl-4-(methylthio)quinolin-2(1H)-one, which is then hydrolyzed with aqueous sodium hydroxide (B78521). researchgate.net Similarly, pyrano[3,2-c]quinolindiones can be hydrolyzed with a base like sodium hydroxide to open the pyran ring, which, after decarboxylation and acidification, yields 4-hydroxyquinolin-2-one derivatives in high yields (86-96%). nih.gov

Another route involves the acid hydrolysis of furo[3,2-c]quinolin-4(5H)-one derivatives, which can be initially formed via photooxygenation, to furnish the corresponding 4-hydroxyquinolin-2-one. nih.gov These hydrolysis-based methods demonstrate the utility of various heterocyclic systems as masked quinolinone precursors.

Coumarins are versatile precursors for the synthesis of quinolin-2-ones. The transformation typically involves a ring-opening reaction of the coumarin (B35378) lactone followed by cyclization with a nitrogen source. For instance, substituted 3-acetyl coumarin can be refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol to synthesize 3-acetyl-1-amino-quinolin-2-one. researchgate.net This N-amino derivative can then be used to create a variety of other derivatives. researchgate.netresearchgate.net

The general process can be applied to various substituted coumarins. For example, reacting 4,7-dimethyl coumarin with hydrazine hydrate in pyridine (B92270) yields N-amino-4,7-dimethyl-6-nitroquinoline-2-one. sapub.org Another method involves the ammonolysis of ethyl coumarin-3-carboxylate with ammonia (B1221849) in the presence of potassium carbonate to produce 2-oxo-1H-quinoline-3-carboxylic acid. mdpi.com This highlights the transformation of the oxygen-containing coumarin ring into the nitrogen-containing quinolinone ring. mdpi.combrieflands.com

Table 4: Synthesis of Quinolin-2-ones from Coumarin Derivatives

| Coumarin Derivative | Reagents | Conditions | Product | Reference |

| Substituted 3-acetyl coumarin | Hydrazine hydrate, Ethanol | Reflux | 3-Acetyl-1-amino-quinolin-2-one | researchgate.net |

| 4,7-Dimethyl-6-nitrocoumarin | Hydrazine hydrate (80%), Pyridine | Reflux, 117°C, 6 hours | N-Amino-4,7-dimethyl-6-nitroquinoline-2-one | sapub.org |

| Ethyl coumarin-3-carboxylate | Ammonia solution (33%), K₂CO₃ | Ethanol, Reflux | 2-Oxo-1H-quinoline-3-carboxylic acid | mdpi.com |

| 3-(Bromoacetyl-8-methoxy) coumarin | Quinolone, NaHCO₃ | DMF, Room temperature | N-substituted piperazinyl quinolone | brieflands.com |

Hydrolysis and Related Transformations

Advanced and Green Synthetic Strategies

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" strategies aim to reduce waste, energy consumption, and the use of hazardous materials.

One such advanced method is mechanocatalysis, where a C-H acylation of quinolin-2(1H)-one is initiated by stainless-steel milling balls. rsc.orgresearchgate.net This solvent-free technique can be completed in as little as 30 minutes and produces the desired C3-acylated products in excellent yields, demonstrating high scalability and sustainability. rsc.orgresearchgate.net

Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields. For example, the intramolecular cyclization of β-ketoamides to form quinolin-2(1H)-ones can be efficiently carried out under microwave irradiation at 150°C.

The use of environmentally benign catalysts is another hallmark of green chemistry. Calcium-catalyzed Friedlander annulation represents a move away from more toxic or expensive metal catalysts. rsc.org Similarly, silver-catalyzed radical tandem cyclizations in aqueous solutions offer a novel and efficient route to substituted quinolin-2-ones in a single step. acs.org Nanocatalysis, using silver nanoparticles (AgNPs) for the one-pot synthesis of quinolines from acetyl derivatives and 2-aminobenzyl alcohol, further exemplifies the trend towards innovative and sustainable catalytic systems. acs.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as reduced reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of quinoline and quinolinone derivatives.

One notable application involves the synthesis of 3-aryl-4-substituted quinolin-2(1H)-ones through a palladium-catalyzed decarboxylative cross-coupling reaction. When synthesizing 4-substituted 3-(hetero)aryl quinolin-2(1H)-ones, the use of microwave irradiation can significantly enhance the efficiency of the reaction. researchgate.net For instance, the reaction of 3-acetyl-6-chloro-4-phenylquinolinone with α-chlorocarbonyl compounds to form angular furoquinolinones has been shown to produce significantly higher yields (88–93%) under microwave irradiation compared to conventional heating (64–72%). nih.gov

Microwave-assisted synthesis has also been employed in multicomponent reactions to construct complex quinoline scaffolds. A one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives from benzo[f]quinoline, 2-bromo-acetophenones or 2-chloro-(N-phenyl)acetamides, and electron-deficient alkynes benefits from microwave heating, leading to shorter reaction times and operational simplicity. lew.ro Furthermore, the synthesis of quinazolin-4(3H)-ones and quinoline derivatives from anthranilic acid and various ketones or amides has been efficiently carried out under solvent-free conditions using organic clay as a catalyst and microwave irradiation as the energy source. ijarsct.co.in

The Duff formylation of phenothiazine, a related heterocyclic system, has also been achieved using microwave assistance. mdpi.com In the synthesis of 3-substituted-4-arylquinoline derivatives, the conversion of the acetyl group into various heterocyclic moieties like pyrazole (B372694), isoxazole, and pyrimidine (B1678525) has been successfully performed under solvent-free microwave irradiation, often providing better results than conventional heating. researchgate.net

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and waste reduction by combining multiple reaction steps into a single operation without isolating intermediates. Several one-pot methodologies have been developed for the synthesis of this compound and its derivatives.

A highly efficient one-pot tandem Friedlander annulation and chemoselective Csp3–H functionalization has been reported for the synthesis of structurally diverse quinoline derivatives. rsc.org This method utilizes a calcium catalyst under solvent-free conditions to produce 2-methyl-3-acyl quinolines, which can then undergo further in situ functionalization. rsc.org For example, a four-component reaction involving the in situ formed 2-methylquinoline, benzaldehyde, and malononitrile (B47326) in water can produce complex quinoline derivatives in high yields. rsc.org

Another example is the one-pot synthesis of 4-hydroxyquinolin-2-one analogues. nih.gov The key intermediate, 3-acetyl-4-hydroxyquinolin-2(1H)-one, can be prepared from readily available starting materials like ethyl acetoacetate and methyl anthranilate in a straightforward manner. nih.gov Furthermore, a one-pot aldol (B89426) dehydration reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with 3-formylchromone has been used to synthesize 4-hydroxy-1-methyl-3-[E-3-(4-oxo-4H-chromen-3-yl)acryloyl]quinolin-2(1H)-one, which serves as a precursor for various triheterocyclic systems. researchgate.net

Nanocatalyzed Approaches

The use of nanocatalysts in organic synthesis is a rapidly growing field, offering benefits such as high catalytic activity, selectivity, and recyclability. acs.orgnih.gov These catalysts have been successfully employed in the synthesis of quinoline derivatives through various green protocols.

Several types of nanocatalysts, including those based on iron, copper, zinc, nickel, and silver, have been utilized for quinoline synthesis. acs.orgnih.gov For instance, Ag nanoparticles have been used in the one-pot synthesis of quinolines from acetyl derivatives and 2-aminobenzyl alcohol. acs.orgnih.gov The proposed mechanism involves the formation of a silver-complex intermediate, which facilitates the subsequent cyclization to form the quinoline ring. acs.orgnih.gov

Iron-based nanocatalysts, such as Fe3O4 nanoparticles supported on various materials, have also been employed in the Friedlander reaction to produce polysubstituted quinolines. nih.gov These catalysts are often magnetically separable, allowing for easy recovery and reuse. nih.gov Similarly, ZnO nanoparticles have been used in multicomponent reactions to synthesize quinoline derivatives. nih.gov The use of nanocatalysts often allows for milder reaction conditions, such as lower temperatures and the use of greener solvents like ethanol. nih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another alternative energy source that can accelerate chemical reactions and improve yields. This technique, known as sonochemistry, has been applied to the synthesis of various heterocyclic compounds, including quinoline derivatives. researchgate.netnih.gov

An ultrasound-assisted, one-pot, three-component reaction has been developed for the synthesis of polysubstituted pyrroles, a related heterocyclic system, demonstrating the potential of this technique for complex molecule synthesis. nih.gov In the context of quinoline synthesis, SnCl2·2H2O has been used as a precatalyst in a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasound irradiation in water to afford 2-substituted quinolines in good yields. nih.gov

Furthermore, ultrasound has been utilized for the conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides to produce piperidinyl-quinoline acylhydrazones in excellent yields and significantly reduced reaction times (4–6 minutes). mdpi.com The use of ultrasound often leads to faster reactions and can be performed under environmentally friendly conditions, such as in aqueous media. nih.govnih.gov

Synthesis of Key Intermediates and N-Substituted Derivatives

3-Acetyl-4-hydroxyquinolin-2(1H)-one as a Key Synthon

3-Acetyl-4-hydroxyquinolin-2(1H)-one is a crucial intermediate in the synthesis of a wide array of quinoline-based compounds. nih.govresearchgate.net Its versatile structure, featuring multiple reactive sites, allows for a variety of chemical transformations. nih.gov

The synthesis of this key synthon can be achieved through several routes. One common method involves the C-acylation of 4-hydroxyquinolin-2(1H)-ones. researchgate.net For example, the acetylation of N-unsubstituted 4-hydroxyquinolin-2-ones with acetyl chloride in the presence of polyphosphoric acid (PPA) or acetic acid with phosphorus oxychloride yields the desired 3-acetyl derivatives. nih.gov Another approach is the Dieckmann intramolecular cyclization of an intermediate anilide, formed from the acylation of methyl anthranilate with ethyl acetoacetate. nih.govresearchgate.net

Once formed, 3-acetyl-4-hydroxyquinolin-2(1H)-one can be subjected to various reactions. For example, it can undergo condensation with different aldehydes to form α,β-unsaturated carbonyl compounds, which are precursors to other heterocyclic systems. scialert.net It is also a key starting material for the synthesis of N-substituted derivatives. researchgate.netrdd.edu.iq

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives is of significant interest as the substituent on the nitrogen atom can modulate the compound's properties. These derivatives are often prepared from the corresponding N-substituted anilines or by direct substitution on the quinolinone ring.

A general method involves the cyclocondensation of substituted anilines with diethyl malonate. nih.gov This reaction typically proceeds by first forming an N-substituted-4-hydroxyquinolin-2(1H)-one, which is then acetylated at the 3-position. researchgate.net For instance, 3-acetyl-4-hydroxy-N-methylquinolin-2-one can be prepared from N-methylaniline and diethyl malonate. researchgate.net

Alternatively, N-alkylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one can be performed. For example, N-methylation can be achieved using methyl iodide in the presence of a base like sodium hydride or potassium carbonate. researchgate.net

Chemical Reactivity and Transformations of 3 Acetyl 1h Quinolin 2 One Derivatives

Electrophilic Substitution Reactions

Derivatives of 3-acetyl-4-hydroxy-2-quinolinone are capable of undergoing various electrophilic substitution reactions. These reactions typically involve the substitution of a hydrogen atom with an electrophile and proceed through the formation of a carbocation intermediate. Key examples include alkylation, halogenation, and formylation.

Alkylation reactions can occur at either the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation) of the quinolinone ring. For instance, methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one with methyl iodide in the presence of a base like sodium hydride or potassium carbonate preferentially occurs at the nitrogen atom.

Halogenation of N-substituted 3-acetyl-4-hydroxyquinolinones has been demonstrated with reagents like N-bromosuccinimide (NBS) and sulfuryl chloride. Bromination with NBS in carbon tetrachloride can yield 3-(2-bromoacetyl) derivatives. Similarly, chlorination with sulfuryl chloride can lead to the formation of 3-dichloroacetyl derivatives. The introduction of a nitro group at the acetyl moiety, as in 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one, facilitates halogenation reactions, leading to dibromo or dichloro derivatives at the active methylene (B1212753) position.

The Vilsmeier-Haack reaction, a method for formylation of electron-rich aromatic rings, has also been applied to 3-acetyl-4-hydroxyquinolin-2-one derivatives. The reaction of 1-ethyl-3-acetyl-4-hydroxyquinolin-2(1H)-one with a Vilsmeier-Haack reagent, prepared from dimethylformamide (DMF) and phosphoryl chloride, results in the formation of a pyrano[3,2-c]quinoline-3-carboxaldehyde derivative through a double formylation and subsequent cyclization.

| Reaction Type | Substrate | Reagent(s) | Product Type | Reference(s) |

| N-Methylation | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Methyl iodide, NaH or K2CO3 | 1-Methyl-3-acetyl-4-hydroxyquinolin-2(1H)-one | |

| Bromination | N-Substituted-3-acetyl-4-hydroxyquinolin-2-ones | N-Bromosuccinimide (NBS), CCl4 | 3-(2-Bromoacetyl)-4-hydroxyquinolin-2(1H)-one derivatives | |

| Chlorination | 1-Ethyl-3-acetyl-4-hydroxyquinolin-2(1H)-one | Sulfuryl chloride | 3-Dichloroacetyl derivative | |

| Vilsmeier-Haack | 1-Ethyl-3-acetyl-4-hydroxyquinolin-2(1H)-one | DMF, POCl3 | 6-Ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde |

Nucleophilic Substitution Reactions

The 3-acetyl-1H-quinolin-2-one framework is amenable to various nucleophilic substitution reactions, which are instrumental in the synthesis of fused heterocyclic systems. These reactions often involve the displacement of a leaving group by a nucleophile.

A prominent example is the reaction with nitrogen bases. The condensation of 3-acyl-4-hydroxy-2-quinolones with amines can yield 3-aminomethylene quinolinediones. Similarly, reactions with hydrazines produce the corresponding hydrazones, which are key intermediates for further cyclization reactions. For instance, the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with hydrazine (B178648) or phenylhydrazine (B124118) in ethanol (B145695) or DMF furnishes the respective hydrazone derivatives in good yields.

The synthesis of furo[2,3-b]quinolines represents another important nucleophilic substitution pathway. Linear furo[2,3-b]quinolines can be synthesized from the reaction of 3-acetyl-6-chloro-4-phenylquinolinone with various α-halocarbonyl compounds. This reaction proceeds via a nucleophilic attack of the quinolinone on the α-halocarbonyl compound.

| Nucleophile | Substrate | Reaction Conditions | Product Type | Reference(s) |

| Amines | 3-Acyl-4-hydroxy-2-quinolones | - | 3-Aminomethylene quinolinediones | |

| Hydrazines | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Ethanol or DMF | Hydrazone derivatives | |

| α-Halocarbonyl compounds | 3-Acetyl-6-chloro-4-phenylquinolinone | - | Linear furo[2,3-b]quinolines | |

| Hydroxylamine (B1172632) | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Refluxing ethanol, NaOAc | Isoxazolo[4,5-c]quinolinone | |

| Urea/Thiourea (B124793) | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Refluxing ethanol, NaOAc | Pyrimido[5,4-c]quinolinones |

Condensation Reactions

The acetyl group of this compound is a key functional handle for various condensation reactions, allowing for the extension of the carbon framework and the construction of more complex molecular architectures. The Knoevenagel and Claisen-Schmidt condensations are two prominent examples.

Knoevenagel Condensation Derivatives

The Knoevenagel condensation involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. In the context of this compound, the acetyl group serves as the carbonyl component. For instance, the tandem Knoevenagel condensation–Michael addition of 1-methyl-3-acetyl-4-hydroxyquinolin-2(1H)-one with triethylamine (B128534) in benzene (B151609) leads to the formation of a pyrano[3,2-c]quinolin-5(6H)-one derivative.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, leading to the formation of α,β-unsaturated ketones (chalcones). A series of quinolinone-chalcone analogues can be prepared via the Claisen-Schmidt condensation of 3-acetyl-4-hydroxy-1-phenyl/methylquinolin-2(1H)-one with various aromatic aldehydes. These reactions are typically carried out in the presence of a base like piperidine (B6355638) or sodium hydroxide (B78521) in a solvent such as ethanol. These chalcone (B49325) derivatives are valuable intermediates for the synthesis of other heterocyclic systems.

| Condensation Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Knoevenagel | 1-Methyl-3-acetyl-4-hydroxyquinolin-2(1H)-one | Triethylamine, Benzene | 2-Hydroxy-4,6-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5(6H)-one | |

| Claisen-Schmidt | 3-Acetyl-4-hydroxy-1-phenyl/methylquinolin-2(1H)-one, Aromatic aldehydes | Piperidine or NaOH, Ethanol | Quinolinone-chalcone analogues (α,β-unsaturated ketones) |

Cycloaddition and Heterocyclic Annulation

The derivatives of this compound, particularly the chalcones obtained from Claisen-Schmidt condensation, are excellent substrates for cycloaddition and heterocyclic annulation reactions, leading to the formation of fused and spiro-heterocyclic systems.

Formation of Pyrazoline Derivatives

Pyrazoline derivatives can be synthesized through the cyclocondensation of quinolinyl chalcones with hydrazine derivatives. The reaction of α,β-unsaturated ketones derived from 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one with hydrazine hydrate (B1144303) or phenylhydrazine in ethanol leads to the formation of pyrazoline and 1-phenylpyrazoline derivatives, respectively. The cyclization is directed away from the hydroxyl group at the C-4 position of the quinolinone ring. These reactions provide an efficient route to novel pyrazoline-containing quinoline (B57606) moieties.

| Starting Material | Reagent | Reaction Conditions | Product | Reference(s) |

| 3-Acryloyl derivative of 1-ethyl-4-hydroxyquinolin-2(1H)-one | Hydrazine hydrate | Ethanol | Pyrazoline derivative | |

| 3-Acryloyl derivative of 1-ethyl-4-hydroxyquinolin-2(1H)-one | Phenylhydrazine | Ethanol | 1-Phenylpyrazoline derivative | |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-ones | Hydrazines | Refluxing ethanol | Pyrazolo[4,3-c]quinolin-4(5H)-ones |

Formation of Isoxazoline (B3343090) Derivatives

The synthesis of isoxazoline derivatives from this compound precursors is a common and effective method for creating fused and appended heterocyclic systems. This transformation typically proceeds through a chalcone intermediate. First, 3-acetyl-1-amino-quinolin-2-one is condensed with various substituted benzaldehydes in the presence of a base like 40% ethanolic potassium hydroxide (KOH) to form 1-amino-3-cinnamoyl-quinolin-2(1H)-one derivatives (chalcones). ijpsdronline.com, ijpsdronline.com These intermediates are then cyclized by reacting them with hydroxylamine hydrochloride in a suitable solvent such as ethanol, often with a basic catalyst, to yield the final 1-amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl) quinolin-2(1H)-one derivatives. ijpsdronline.com, ijpsdronline.com

The reaction of chalcones with hydroxylamine hydrochloride can be performed under various conditions, including in the presence of sodium acetate (B1210297) and glacial acetic acid or by using a base like pyridine (B92270), which can also serve as the solvent. ipb.pt The mechanism involves the formation of an oxime intermediate which then undergoes cyclization. ipb.pt Similarly, reacting 3-acetyl-4-hydroxyquinolin-2(1H)-one with hydroxylamine hydrochloride in refluxing ethanol with a catalytic amount of sodium acetate can produce isoxazolo[4,5-c]quinolinone. researchgate.net The reaction conditions can influence the final product, as the treatment of 3-acetyl-4-methoxyquinolinone with hydroxylamine can lead to different regioisomeric products, such as isoxazolo[4,5-c]- or isoxazolo[4,3-c]quinolin-4(5H)ones, depending on whether hydroxylamine hydrochloride or its free base is used. nih.gov

Table 1: Synthesis of Isoxazoline Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-Amino-3-cinnamoyl-quinolin-2(1H)-one | Hydroxylamine hydrochloride, 30% KOH, Ethanol | 1-Amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one | ijpsdronline.com, ijpsdronline.com |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Hydroxylamine hydrochloride, Sodium acetate, Ethanol | Isoxazolo[4,5-c]quinolinone | researchgate.net |

| Chalcone derivatives | Hydroxylamine hydrochloride, NaOH or KOH, Ethanol | 3,5-Diarylisoxazoles | ipb.pt |

Synthesis of Pyrimidine (B1678525) and Thiazine (B8601807) Derivatives

The versatile this compound scaffold can be elaborated to form fused or linked pyrimidine and thiazine rings. The synthesis of pyrimidine derivatives often starts with the creation of α,β-unsaturated ketones (chalcones) from 3-acetyl-4-hydroxy-N-methylquinolin-2-one. nih.gov, researchgate.net These chalcones are then reacted with reagents like guanidine (B92328) hydrochloride to synthesize 2-amino-6-aryl-4-(4'-hydroxy-N-methylquinolin-2'-on-3'-yl)pyrimidines. researchgate.net, nih.gov, researchgate.net

Alternatively, 3-acetyl-4-hydroxyquinolin-2(1H)-one can be reacted directly with various nitrogen bases. researchgate.net For instance, treatment with urea, thiourea, or guanidine nitrate (B79036) in refluxing ethanol containing a catalytic amount of sodium acetate yields the corresponding pyrimido[5,4-c]quinolinones. researchgate.net

The synthesis of thiazine derivatives also frequently utilizes a chalcone intermediate derived from the parent quinolinone. researchgate.net These chalcones are subjected to cyclocondensation with thiourea, typically catalyzed by aqueous potassium hydroxide, to form 2-imino-3,6-dihydro-2H-1,3-thiazine derivatives. derpharmachemica.com Another route involves the reaction of α-bromopropenone derivatives (which can be prepared from the acetyl quinolinone) with 2-aminothiophenol (B119425) in an ethanolic solution of potassium hydroxide to produce 1,4-thiazine derivatives. nih.gov

Table 2: Synthesis of Pyrimidine and Thiazine Derivatives

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| (E)-4-hydroxy-3-(3-(aryl)acryloyl)-1-methylquinolin-2(1H)-ones | Guanidine hydrochloride | 2-Amino-6-aryl-4-(4'-hydroxy-N-methylquinolin-2'-on-3'-yl)pyrimidines | nih.gov, researchgate.net |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Urea, Thiourea, or Guanidine nitrate | Pyrimido[5,4-c]quinolinones | researchgate.net |

| Chalcone derivatives | Thiourea, Ethanolic KOH | 2-Imino-3,6-dihydro-2H-1,3-thiazine derivatives | derpharmachemica.com |

| α-Bromopropenone derivatives | 2-Aminothiophenol, Ethanolic KOH | 1,4-Thiazine derivatives | nih.gov |

Derivatization to Oxadiazole and Thiadiazole Systems

The this compound framework serves as a precursor for the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) moieties, which are important five-membered heterocyclic rings.

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of hydrazide intermediates. For example, a 2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivative can be converted to its corresponding acetohydrazide, which is then cyclized using an agent like chloramine-T to form a 3-[5-(substituted)- nih.govresearchgate.netCurrent time information in Bangalore, IN.oxadiazol-2-yl]-1H-quinolin-2-one. nih.gov General methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles include the cyclization of substituted aromatic hydrazides in the presence of carbon disulfide or phosphorus oxychloride. jchemrev.com

For the synthesis of 1,3,4-thiadiazoles, a common strategy begins with the bromination of the acetyl group on the quinolinone ring to form a 3-(2-bromoacetyl) derivative. journalgrid.com This reactive intermediate is then condensed with an appropriately substituted thiadiazole in glacial acetic acid to yield the final quinoline-linked thiadiazole product. journalgrid.com Another approach involves the cyclization of thiosemicarbazone derivatives. The carboxylic acid group of a quinolone can be cyclized with thiosemicarbazide (B42300) in phosphoryl chloride to afford 5-amino-1,3,4-thiadiazole derivatives. mdpi.com

Table 3: Synthesis of Oxadiazole and Thiadiazole Derivatives

| Heterocycle | Starting Material/Intermediate | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxadiazole | Acetohydrazide derivative of quinolinone | Chloramine-T | 3-(1,3,4-Oxadiazol-2-yl)quinolin-2-one | nih.gov |

| Thiadiazole | 3-(2-Bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one | Substituted thiadiazole, Acetic acid | 3-(2-(1,3,4-Thiadiazol-2-ylamino)acetyl)quinolin-2-one | journalgrid.com |

| Thiadiazole | Quinolone carboxylic acid | Thiosemicarbazide, POCl₃ | 5-Amino-1,3,4-thiadiazole-substituted quinolone | mdpi.com |

Generation of Schiff Base Derivatives

Schiff bases, or imines, are readily synthesized from this compound derivatives through condensation reactions. These reactions typically involve the carbonyl group of the acetyl moiety or a formyl group at the C3 position. The synthesis is usually a straightforward condensation of the quinolinone derivative with a primary amine in a solvent like ethanol, leading to the expulsion of a water molecule. ekb.eg, ekb.eg For example, 3-acetyl-4-hydroxyquinolin-2-one can be condensed with substituted aminopyridines to form the corresponding Schiff base ligands, which can then be used to synthesize metal complexes. ijcrcps.com Similarly, 3-formyl-2-quinolinone reacts with various primary amines to yield Schiff base derivatives. ekb.eg, ekb.eg

Table 4: Synthesis of Schiff Base Derivatives

| Quinolinone Reactant | Amine Reactant | Product | Reference |

|---|---|---|---|

| 3-Formyl-2-quinolinone | Various primary amines | 3-((Arylimino)methyl)quinolin-2(1H)-one | ekb.eg, ekb.eg |

| 3-Acetyl-4-hydroxyquinolin-2-one | Substituted aminopyridines | 3-(1-(Pyridin-yl-imino)ethyl)-4-hydroxyquinolin-2(1H)-one | ijcrcps.com |

Oxidation and Reduction Reactions

The acetyl group of this compound derivatives is susceptible to both oxidation and reduction, providing pathways to other functional groups.

Oxidation of the acetyl methyl group can be achieved using selenium dioxide (SeO₂) under Riley conditions. researchgate.net For instance, the oxidation of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one with SeO₂ affords the corresponding α-keto acid, 2-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid, in a high yield of 94%. researchgate.net

Reduction of the acetyl carbonyl group can also be performed. The specific products depend on the reducing agent and reaction conditions. While detailed examples for the simple reduction of the acetyl ketone were not extensively covered in the provided context, this transformation is a standard reaction in organic chemistry, typically yielding a secondary alcohol (e.g., 3-(1-hydroxyethyl)-1H-quinolin-2-one) upon treatment with reducing agents like sodium borohydride. A referenced scheme points to the reduction of a 3-acyl-4-hydroxyquinolin-2(1H)-one derivative. researchgate.net

Table 5: Oxidation and Reduction Reactions

| Reaction Type | Substrate | Reagent | Product | Reference |

|---|---|---|---|---|

| Oxidation | 3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | Selenium dioxide (SeO₂) | 2-(1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid | researchgate.net |

| Reduction | 3-Acyl-4-hydroxyquinolin-2(1H)-one derivative | Not specified | Reduced acetyl group (alcohol) | researchgate.net |

Alkylation and Halogenation Reactions

The this compound core can undergo electrophilic substitution reactions such as alkylation and halogenation at various positions.

Alkylation: N-alkylation at the N1 position is a common transformation. For example, 3-acetyl-4-hydroxyquinolin-2(1H)-one can be methylated at the nitrogen atom using methyl iodide, yielding N-methylated derivatives. nih.gov

Halogenation: The acetyl group can be halogenated at the α-carbon. Bromination of the N-substituted 3-acetyl-4-hydroxyquinolin-2-ones can be carried out to produce 3-(bromoacetyl) derivatives. nih.gov, researchgate.net These bromo-derivatives are versatile intermediates for further synthesis. nih.gov, journalgrid.com For example, 3-(bromoacetyl)-4-hydroxy-1-methylquinolin-2(1H)-one is a key starting material for synthesizing thiadiazole derivatives. journalgrid.com Chlorination of the acetyl group is also possible, as demonstrated with 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one. researchgate.net

Table 6: Alkylation and Halogenation Reactions

| Reaction Type | Substrate | Reagent | Product | Reference |

|---|---|---|---|---|

| Alkylation | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Methyl iodide | N-Methyl-3-acetyl-4-hydroxyquinolin-2(1H)-one | nih.gov |

| Bromination | N-Substituted-3-acetyl-4-hydroxyquinolin-2-one | Bromine | N-Substituted-3-(bromoacetyl)-4-hydroxyquinolin-2-one | nih.gov, researchgate.net |

| Chlorination | 3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | Not specified | Chlorinated acetyl derivative | researchgate.net |

Deacetylation Reactions

Deacetylation is the chemical reaction involving the removal of an acetyl group. wikipedia.org The acetyl group at the C3 position of the quinolinone ring can be removed under specific conditions. This deacetylation reaction is typically performed using concentrated sulfuric acid. researchgate.net The process cleaves the acetyl group from the ring, yielding the corresponding 4-hydroxy-N-substituted-quinolin-2(1H)-ones. researchgate.net This reaction effectively reverses the acylation step, providing a route back to the simpler quinolinone core, which can be useful for structural confirmation or alternative synthetic pathways. researchgate.net, grafiati.com

Table 7: Deacetylation Reaction

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| 3-Acetyl-4-hydroxy-N-substituted-quinolin-2(1H)-ones | Concentrated sulfuric acid | 4-Hydroxy-N-substituted-quinolin-2(1H)-ones | researchgate.net |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-acetyl-1H-quinolin-2-one, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the various structural motifs within the molecule.

In the ¹H NMR spectrum, the protons of the quinolinone ring system and the acetyl group exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the benzene (B151609) portion of the quinolinone core typically appear as multiplets in the aromatic region (δ 7.20–8.20 ppm). rsc.org The singlet for the methyl protons of the acetyl group is characteristically found in the upfield region, often around δ 2.49 ppm. ekb.eg The proton attached to the nitrogen atom (N-H) of the quinolinone ring is also observable and its chemical shift can be influenced by the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbons of the lactam and the acetyl group are particularly diagnostic, appearing at the downfield end of the spectrum. For example, the lactam carbonyl (C=O) signal can be observed around δ 161.6 ppm, while the acetyl carbonyl carbon is found at a more downfield position. rsc.org The remaining aromatic and methyl carbons resonate at predictable chemical shifts, allowing for a complete assignment of the carbon skeleton. Advanced 2D NMR techniques, such as COSY and HSQC, can be used to definitively assign proton and carbon signals and confirm the connectivity between them.

Table 1: Representative NMR Spectroscopic Data for this compound and its Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |

| ¹H | ~11.94 | s, 1H (NH) | rsc.org |

| ¹H | ~8.07 | s, 1H (H-4) | rsc.org |

| ¹H | ~7.17-7.73 | m, 4H (Aromatic) | rsc.org |

| ¹H | ~2.35 | s, 3H (COCH₃) | rsc.org |

| ¹³C | ~189.97 | C=O (Acetyl) | derpharmachemica.com |

| ¹³C | ~161.6 | C=O (Lactam) | rsc.org |

| ¹³C | ~115.1-138.7 | Aromatic Carbons | rsc.org |

| ¹³C | ~21.3 | CH₃ | rsc.org |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the compound being analyzed.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful and rapid tool for identifying the principal functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the carbonyl groups. The C=O stretching vibration of the lactam ring typically appears in the region of 1650-1680 cm⁻¹. ekb.egresearchgate.net The acetyl carbonyl group also gives rise to a strong absorption band, usually at a slightly higher frequency, around 1672 cm⁻¹. ekb.eg The presence of the N-H group in the quinolinone ring is confirmed by a stretching vibration in the range of 3100-3450 cm⁻¹. ekb.egmdpi.com Additionally, the aromatic C-H and C=C stretching vibrations can be observed in their characteristic regions of the spectrum.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H (Lactam) | Stretching | 3100 - 3450 | ekb.egmdpi.com |

| C-H (Aromatic) | Stretching | ~3103 | arabjchem.org |

| C=O (Acetyl) | Stretching | ~1672 | ekb.eg |

| C=O (Lactam) | Stretching | 1649 - 1660 | ekb.egarabjchem.org |

| C=C (Aromatic) | Stretching | 1535 - 1597 | arabjchem.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak [M]⁺ in the mass spectrum confirms the molecular formula of C₁₁H₉NO₂ and its corresponding molecular weight of 187.19 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum offers valuable structural information. A common fragmentation pathway for ketones involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For this compound, a prominent fragmentation is the loss of the acetyl group (•CH₃CO), leading to a significant fragment ion. Another key fragment corresponds to the molecular ion itself. nih.gov Analysis of these fragmentation patterns helps to piece together the structure of the parent molecule.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value/Observation | Significance | Reference |

| Molecular Formula | C₁₁H₉NO₂ | Elemental Composition | nih.gov |

| Molecular Weight | 187.19 g/mol | Confirms Molecular Mass | nih.gov |

| Molecular Ion Peak (m/z) | 187 | [M]⁺ | nih.gov |

| Major Fragment Peak (m/z) | 172 | Loss of a methyl group ([M-CH₃]⁺) | nih.gov |

X-ray Crystallography for Absolute Structure Determination

The analysis of the crystal structure of related compounds, such as 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, reveals important structural details. For example, it can determine the planarity of the quinoline (B57606) ring system and the dihedral angles between the quinoline and any substituent groups. iucr.org The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonds, which can also be elucidated through this method. iucr.org While a specific crystal structure for the parent this compound is not detailed in the provided context, the application of this technique to its derivatives underscores its importance in unambiguously confirming the molecular structure. researchgate.netresearchgate.net

Biological and Pharmacological Investigations of 3 Acetyl 1h Quinolin 2 One Derivatives

Antimicrobial Activity Studies

Derivatives of 3-acetyl-1H-quinolin-2-one have shown considerable promise as antimicrobial agents, with studies demonstrating their effectiveness against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy (Gram-positive and Gram-negative)

The antibacterial potential of this compound derivatives has been a key area of investigation. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. The core structure of this compound, which consists of a quinoline (B57606) ring with an acetyl group at the 3-position and a keto group at the 2-position, serves as a versatile scaffold for the development of new antibacterial agents. ontosight.ai The introduction of various substituents to this core structure has been shown to significantly influence the antibacterial activity of the resulting derivatives.

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative | Gram-positive Bacteria | Gram-negative Bacteria | Key Findings |

| Various substituted derivatives | Effective | Effective | The presence of specific functional groups on the quinoline core enhances antibacterial properties. |

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have also been evaluated for their antifungal activity. These studies are crucial in the search for new treatments for fungal infections, which can be challenging to manage. The structural features of these compounds play a significant role in their ability to inhibit fungal growth.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Derivatives of this compound have been explored for their potential to address this therapeutic gap. The unique structural characteristics of these compounds make them attractive candidates for the development of new drugs to combat tuberculosis.

Anticancer and Cytotoxicity Research

The quest for more effective and less toxic cancer therapies has led researchers to investigate a wide array of chemical compounds, including derivatives of this compound. ontosight.ai These compounds have demonstrated potential as anticancer agents, with studies focusing on their cytotoxic effects on various cancer cell lines. ontosight.ai The ability of these derivatives to interact with biological targets within cancer cells is a key aspect of their therapeutic potential. ontosight.ai

Table 2: Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line(s) | Key Findings |

| Various substituted derivatives | Various | The introduction of specific substituents enhances cytotoxic activity against cancer cells. |

Anti-Inflammatory Activities

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways. These studies aim to identify compounds that can effectively reduce inflammation with minimal side effects.

Enzyme Inhibition Studies

The ability of small molecules to inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. Derivatives of this compound have been shown to inhibit certain enzymes, suggesting their potential for the treatment of various diseases. For instance, some derivatives have been identified as inhibitors of PAD4 (Protein Arginine Deiminase 4), an enzyme implicated in inflammatory diseases and some cancers. google.com

Table 3: Enzyme Inhibition by this compound Derivatives

| Derivative | Target Enzyme | Therapeutic Implication |

| Benzoimidazole derivatives | PAD4 | Potential treatment for inflammatory diseases and cancer. google.com |

Glycosidase and Amylase Inhibition

Derivatives of this compound have been explored for their potential to inhibit carbohydrate-digesting enzymes like α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes. mdpi.comnih.gov By impeding the function of these enzymes, the rate of glucose absorption into the bloodstream can be slowed, helping to manage postprandial hyperglycemia. mdpi.com

A series of N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)arylamides were synthesized and evaluated for their inhibitory effects. researchgate.net Similarly, other studies have focused on quinoline- and naphthalene-incorporated hydrazineylidene–propenamide analogues. nih.gov For instance, one such derivative, compound 7g, demonstrated potent inhibition of both α-glucosidase and α-amylase, with IC50 values of 20.23 ± 1.10 µg/mL and 17.15 ± 0.10 µg/mL, respectively. nih.gov These values were superior to the standard drug acarbose. nih.gov

Another study on quinoline- and isoindoline-integrated polycyclic compounds also reported significant inhibitory activity. mdpi.com Compound 7d from this series showed the best inhibitory activity against α-amylase with an IC50 of 0.21 mM, which was comparable to acarbose. mdpi.com The development of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety has also yielded potent α-glucosidase inhibitors. nih.gov One compound in this series, 7b, exhibited an IC50 value of 14.4 µM, which was noted to be significantly more potent than acarbose. nih.gov

Interactive Table: α-Glucosidase and α-Amylase Inhibition by this compound Derivatives

| Compound/Derivative Type | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)arylamides | α-Amylase | Not specified | researchgate.net |

| Hydrazineylidene–propenamide analogue (7g) | α-Glucosidase | 20.23 ± 1.10 µg/mL | nih.gov |

| Hydrazineylidene–propenamide analogue (7g) | α-Amylase | 17.15 ± 0.10 µg/mL | nih.gov |

| Isoindoline–pyridine (B92270) derivative (7d) | α-Amylase | 0.21 mM | mdpi.com |

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes. The accumulation of sorbitol, the product of aldose reductase activity, is implicated in the long-term complications of diabetes. Consequently, inhibitors of this enzyme are of significant interest. researchgate.net

Research into quinoline derivatives has identified several potent aldose reductase inhibitors. nih.govresearchgate.net For example, a series of quinazolinone-based rhodanine-3-acetic acids demonstrated nanomolar activity against aldose reductase, with some compounds showing significantly higher potency than the marketed drug epalrestat. researchgate.net Another study on hydrazineylidene–propenamide analogues found that compound 7g was a superior inhibitor of aldose reductase with an IC50 of 12.15 ± 0.24 µg/mL, compared to quercetin (B1663063) (IC50: 15.45 ± 0.32 µg/mL). nih.gov

Interactive Table: Aldose Reductase Inhibition by this compound Derivatives

| Compound/Derivative Type | IC50 Value | Comparison | Reference |

|---|---|---|---|

| Quinazolinone-based rhodanine-3-acetic acids | Nanomolar range | Higher than epalrestat | researchgate.net |

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme for the synthesis of DNA, making it a key target for anticancer therapies. ajgreenchem.com Several derivatives of the quinoline and quinazolinone core structures have been investigated for their ability to inhibit this enzyme. mdpi.comnih.govsci-hub.se

Molecular docking studies have suggested that α-aminophosphonates and arylidine derivatives of 3-acetyl-1-aminoquinolin-2(1H)-one can inhibit thymidylate synthase, an effect attributed to their high hydrophobicity. mdpi.comresearchgate.net In a separate study, a series of 1,3,4-oxadiazole-thioether derivatives were designed as thymidylate synthase inhibitors. sci-hub.se One compound from this series, bearing a nitro substituent, showed potent in vitro anticancer activity against several cancer cell lines. sci-hub.se Another compound was identified as a potent inhibitor of both human and Escherichia coli TS. sci-hub.se

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of neurotransmitters. rsc.orgbohrium.com Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. rsc.orgnih.gov

A series of 3,4-dihydro-2(1H)-quinolinone derivatives have been shown to be highly potent and selective inhibitors of MAO-B, with many exhibiting IC50 values in the nanomolar range. nih.govresearchgate.net For instance, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was found to be a particularly potent MAO-B inhibitor with an IC50 of 2.9 nM and high selectivity over MAO-A. nih.gov Structure-activity relationship studies revealed that substitution at the C7 position of the quinolinone ring leads to more potent inhibition than substitution at the C6 position. nih.gov Other research has focused on creating multi-target agents, such as 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives that inhibit both cholinesterases and monoamine oxidases for potential use in Alzheimer's disease. researchgate.net

Interactive Table: Monoamine Oxidase Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Selectivity | Reference |

|---|---|---|---|---|

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | 2.9 nM | 2750-fold over MAO-A | nih.govresearchgate.net |

| 2,1-benzothiazine derivative (9e) | MAO-A | 1.04 ± 0.01 μM | - | rsc.orgbohrium.com |

Kinase Inhibition (e.g., PI3K, mTOR, Tyrosine Kinase)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. rsc.orgnih.govrsc.org Consequently, inhibitors of kinases within this pathway are a major focus of cancer drug development.

Derivatives of this compound have shown promise as kinase inhibitors. For example, some derivatives tailored with bulky and hydrophobic motifs exhibited moderate PI3Kα inhibitory activity. researchgate.net In a study on α-aminophosphonates and arylidine derivatives of 3-acetyl-1-aminoquinolin-2(1H)-one, treatment led to a decrease in the gene expression of PIK3CA, a catalytic subunit of PI3K. mdpi.comresearchgate.net Furthermore, thiazole-coumarin hybrids have been designed as dual inhibitors of EGFR and PI3K/mTOR. rsc.org

Poly-(ADP-ribose) Polymerase (PARP) Inhibition

Poly-(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways. nih.govgoogle.com

Several quinolinone and quinazolinone derivatives have been investigated as PARP inhibitors. nih.govgoogle.comnih.gov For example, pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives have been identified as a potent class of PARP-1 inhibitors, with some compounds exhibiting nanomolar inhibitory activity. nih.gov Another study focused on quinoxaline-based derivatives as PARP-1 inhibitors, with some compounds showing IC50 values in the low nanomolar range, comparable to the approved drug Olaparib. nih.gov

Antimalarial Activity

Malaria remains a major global health problem, and the emergence of drug-resistant strains of the Plasmodium falciparum parasite necessitates the development of new antimalarial agents. nih.gov Quinoline-based compounds, such as chloroquine (B1663885) and quinine, have historically been mainstays of antimalarial therapy. nih.govresearchgate.net

Modern research continues to explore the potential of quinoline derivatives. nih.govnih.govekb.eg Molecular hybridization techniques are being used to synthesize novel quinoline conjugates with enhanced antimalarial activity. nih.gov For instance, a pyrazole-quinoline derivative demonstrated an IC50 value of 0.036 µg/mL against P. falciparum, which is comparable to chloroquine. nih.gov Another study reported a quinoline derivative with an IC50 value of 0.033 ± 0.007 µM, which was approximately five times more potent than chloroquine in the tested assay. nih.gov

Neurological Target Modulation

The quinoline scaffold, particularly the quinolin-2(1H)-one core, has been identified as a privileged structure in medicinal chemistry for its ability to interact with various biological targets within the central nervous system (CNS). Derivatives of this compound are subjects of investigation for their potential to modulate neurotransmission. These compounds can influence glutamatergic signaling pathways, which are crucial for numerous neurological processes. Research has focused on modifying the basic quinolinone structure to develop selective antagonists for specific receptor sites, aiming to achieve therapeutic benefits in various neurological and psychiatric disorders. koreascience.kr

A significant area of research for quinolin-2-one derivatives has been their activity as antagonists at the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) co-agonist site. koreascience.kr Antagonists at this site are sought after because they may offer a better safety profile compared to those acting at the glutamate (B1630785) site or as channel blockers. koreascience.kr The 4-hydroxy-2-quinolone structure has been a key template, with in vitro affinity being highly dependent on the substituent at the 3-position. koreascience.kr

The 3-acyl-4-hydroxyquinolin-2(1H)-one series of compounds has been identified as systemically active anticonvulsants that function through antagonism at the NMDA receptor's glycine site. acs.org Modifications of the 3-phenyl-4-hydroxyquinolin-2(1H)-one template have led to the development of potent antagonists. researchgate.netresearchgate.net For instance, the introduction of specific substituents, such as halogens on the quinoline ring, has been shown to significantly impact potency. researchgate.net One such derivative, 3-phenyl-4-hydroxy-7-chloro-quinolin-2(1H)-one (MDL 104,653), acts as an antagonist at the glycine site. researchgate.net

Bioisosteric replacement, where the benzene (B151609) ring of the quinolinone is replaced with a thiophene (B33073) ring to create thienopyridinones, has also been explored. researchgate.net Using 3-phenyl-4-hydroxyquinolin-2(1H)-one as a template, researchers found that the resulting thienopyridinone derivatives could achieve high potency, with Kᵢ values in the nanomolar range against the binding of [³H]glycine. researchgate.net This highlights the importance of the core scaffold in receptor binding.

Research has systematically explored structure-activity relationships (SAR). For example, replacing the phenyl substituent of the model quinolinone with a 2-thienyl residue led to a decrease in potency. researchgate.net Conversely, introducing halogen atoms and short alkyl chains into the thieno part of thienopyridinone nucleus, or adding a 3'-phenoxy moiety, yielded compounds with significantly higher potencies, with Kᵢ values as low as 1.1 to 2.0 nM. researchgate.net

Table 1: NMDA Receptor Glycine Site Antagonist Activity of Quinolinone and Thienopyridinone Derivatives

| Compound/Derivative | Structure/Description | Activity (Kᵢ) | Source |

|---|---|---|---|

| 3-Phenyl-4-hydroxyquinolin-2(1H)-one | Quinolinone template | 12 µM | researchgate.net |

| 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one | Thienopyridinone bioisostere | 16 µM | researchgate.net |

| Thienopyridinone derivatives (e.g., 7h, 8h, 8i, 8m) | Halogen and short alkyl chain substituted | 5.8 - 10.5 nM | researchgate.net |

| 3'-Phenoxy thienopyridinone derivatives (e.g., 18h, 18i, 18l, 18m) | Phenoxy moiety substituted | 1.1 - 2.0 nM | researchgate.net |

Antiviral Activity

The quinoline scaffold is present in numerous compounds exhibiting a wide range of pharmacological effects, including significant antiviral activity. nih.govrsc.org Quinoline derivatives have demonstrated potency against a variety of viruses, such as human immunodeficiency virus (HIV), hepatitis C virus (HCV), and Zika virus (ZIKV). nih.govnih.gov

Specific quinolinone alkaloids, such as bucharidine (B50) and foliosidine, have been noted for their viral-RNA polymerase inhibitory action. rsc.org Other derivatives have been shown to strongly inhibit the replication of the hepacivirus C. rsc.org Research into novel quinolinonyl diketo acid derivatives has identified potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. acs.org These bifunctional compounds were found to be potent inhibitors of both the 3'-processing and strand transfer steps of HIV-1 integration and showed activity against HIV-1 replication in acutely infected cells. acs.org

Furthermore, certain prenylated quinolin-2-one derivatives obtained from the plant Edule roxburghiana, namely buchalpine and 3-prenyl-4-prenyloxy-1H-quinolin-2-one, were found to be active against infectious HIV-1 in human lymphoblastoid host cells. nih.gov This demonstrates that natural and synthetic quinolinone derivatives are a promising source for the development of new antiviral agents. nih.govnih.gov

Table 2: Antiviral Activity of Selected Quinoline Derivatives

| Compound | Virus Target | Activity | Cell Line | Source |

|---|---|---|---|---|

| Buchalpine | HIV-1 | EC₅₀ = 0.940 µM | Human lymphoblastoid cells | nih.gov |

| 3-Prenyl-4-prenyloxy-1H-quinolin-2-one | HIV-1 | EC₅₀ = 1.64 µM | Human lymphoblastoid cells | nih.gov |

| Quinolinonyl Diketo Acid Derivative (Compound 4) | HIV-1 Integrase | Potent inhibitor of 3'-processing and strand transfer | N/A | acs.org |

| Quinolone acylated arabinose hydrazone derivative (Compound 8) | Not Specified | Anticancer activity shown, antiviral potential part of broader quinolone activity | HCT-116 | ekb.eg |

Antioxidant Properties

Derivatives of the quinolin-2-one nucleus have been investigated for their antioxidant capabilities. nih.govresearchgate.netsapub.org The antioxidant potential often stems from the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation. ekb.egresearchgate.net

In one study, a series of novel quinolinonyl derivatives were synthesized and evaluated for their antioxidant activity using an in vitro H₂O₂ scavenging method. ekb.eg A quinolinonyl-glycine derivative demonstrated excellent H₂O₂ scavenging activity, with an IC₅₀ value of 20.92 µg/mL, which surpassed the activity of the standard antioxidant, ascorbic acid. ekb.eg This suggests that the incorporation of amino acid moieties can enhance the antioxidant properties of the quinolinone core.

Other research has focused on the synthesis of pyrazole (B372694) hybrids and pyrazoline derivatives from quinolinones, which have also shown potent antioxidant properties and significant inhibition of enzymes like soybean lipoxygenase. researchgate.net The antioxidant efficiency of various synthesized quinolinone derivatives has been confirmed in different assays, highlighting the versatility of this scaffold in combating oxidative stress. researchgate.net The broad spectrum of biological activities attributed to quinolines, including their antioxidant effects, makes them a continuing subject of interest in medicinal chemistry. nih.govrsc.org

Table 3: Antioxidant Activity of Selected Quinolin-2-one Derivatives

| Compound/Derivative Class | Assay | Result | Source |

|---|---|---|---|

| Quinolinonyl-glycine derivative (Compound 10) | H₂O₂ scavenging | IC₅₀ = 20.92 µg/mL | ekb.eg |

| Dihydro-pyrazole derivatives | Anti-lipid peroxidation (AAPH), DPPH radical interaction | Potent antioxidant properties | researchgate.net |

| Synthesized quinolinone derivatives (I, II, III) | ASTM D-942 (Oxygen pressure drop) | Showed antioxidant efficiency in lubricating greases | researchgate.net |

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Potency and Selectivity

The acetyl group at the C-3 position is a key determinant of biological activity, and modifications to this group have significant consequences.

Detailed Research Findings:

In studies targeting the Middle East Respiratory Syndrome Coronavirus (MERS-CoV), the nature of the acyl group at the C-3 position was found to be a critical factor for inhibitory activity. While fixing the C-3 substituent as an acetyl group allowed for initial SAR exploration of other positions, subsequent modifications of the acetyl group itself led to significant gains in potency. nih.govnih.gov For instance, replacing the acetyl group with a bulkier isobutyryl group resulted in compounds with substantially higher inhibitory effects against MERS-CoV. nih.govnih.govtandfonline.com The compound 6,8-difluoro-3-isobutyryl-2-((2,3,4-trifluorophenyl)amino)quinolin-4(1H)-one (6u) demonstrated a potent inhibitory effect with an IC₅₀ of 86 nM, a marked improvement over its acetyl-containing counterparts. nih.govnih.govtandfonline.com

Conversely, replacing the acetyl group with a phenyl group at the C-3 position was found to be detrimental to the anti-MERS-CoV activity. nih.gov In the context of antimalarial agents, the introduction of an acetyl group at the C-3 position of certain 4-oxo-3-carboxyl quinolones led to a nearly 90% decrease in potency. nih.gov Furthermore, replacing a 3-carboxyl ester group with a 3-carboxylic acid or a 3-carboxylic amide completely abolished the antimalarial activity, highlighting the sensitivity of this position to structural changes. nih.gov

| Compound | R Group at C-3 | IC₅₀ (µM) |

|---|---|---|

| 6t | Acetyl | 0.79 |

| 6u | Isobutyryl | 0.086 |

Substitutions on the quinoline (B57606) ring, particularly at the N-1, C-4, and C-6 positions, play a crucial role in modulating the biological activity of 3-acetyl-1H-quinolin-2-one derivatives.

Detailed Research Findings:

N-1 Position: The substituent at the N-1 position significantly influences the compound's properties. researchgate.net For example, introducing a methyl group at N-1 in 3-acetyl-6-bromo-4-phenylquinolin-2-one differentiates it from analogs with an ethyl group, affecting steric bulk and potentially crystal packing. In some series, alkylation at N-1 is the major product over O-alkylation, and the size of substituents can affect this selectivity. mdpi.com The presence of a cyclopropyl (B3062369) group at N-1 has been found to increase activity in certain quinolin-4-ones compared to an ethyl group. mdpi.com

C-6 and Other Benzene (B151609) Ring Positions (C-5, C-7, C-8): Substituents on the benzene portion of the quinoline ring are critical for tuning biological activity. In the development of anti-MERS-CoV inhibitors, it was observed that electron-withdrawing groups on this ring were beneficial, whereas electron-donating groups were detrimental. nih.gov For instance, compounds with 6,8-difluoro or 5,6,8-trichloro substitutions retained significant inhibitory effects. nih.gov Specifically, a 2,4-difluoroaniline (B146603) substituent at the C-2 position combined with a 6-chloro-8-trifluoromethyl pattern on the quinoline ring resulted in a compound with high activity (IC₅₀ = 0.15 μM). nih.gov In other studies, a fluorine atom at the C-6 position has been shown to enhance antibacterial activity. orientjchem.org The substituent at C-7 is often implicated in direct interactions with biological targets like topoisomerase II, while a methoxy (B1213986) group at C-8 can improve antitumor properties. mdpi.com

| Compound | Substituents on Quinoline Ring | Substituent at C-2 | Substituent at C-3 | IC₅₀ (µM) |

|---|---|---|---|---|

| 6a | 8-isopropyl | isopropyl amine | acetyl | >10 |

| 6b | 6,8-dimethyl | isopropyl amine | acetyl | >10 |

| 6d | 6-Cl, 8-CF₃ | 2,4-difluoroaniline | acetyl | 0.15 |

| 6g | 6,8-difluoro | 2,4-difluoroaniline | acetyl | 1.06 |

| 6h | 5,6,8-trichloro | 2,4-difluoroaniline | acetyl | 0.29 |

Fusing additional heterocyclic rings to the quinolin-2-one scaffold creates polycyclic systems with novel and often enhanced biological activities. This strategy has been widely employed to generate diverse chemical libraries. nih.govtandfonline.com

Detailed Research Findings:

The condensation of reagents with the 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one core has been used to construct various fused systems. For example, reaction with binucleophilic reagents can yield pyrazoline or isoxazoline (B3343090) derivatives. researchgate.net The creation of pyrano[3,2-c]quinoline systems is another common strategy that has led to compounds with antibacterial and antimicrobial activity. researchgate.net

Pyrazolo[4,3-c]quinolines: This fused system is of significant interest due to its wide range of biological properties, including anti-inflammatory, anticancer, and benzodiazepine (B76468) antagonist activities. researchgate.net Compounds bearing the pyrazolo[4,3-c]quinoline motif have emerged as potent anti-angiogenic agents and can inhibit the growth of human breast and cervical carcinoma cells. researchgate.net Some derivatives have also shown potent inhibition of NO production, indicating anti-inflammatory potential. nih.gov

Quinolino[3,4-b]quinoxalines and Pyridazino[4,3-c]quinolines: These tetracyclic and tricyclic systems have been investigated as potential anticancer agents. nih.govresearchgate.net An extensive series of these compounds showed high activity as topoisomerase IIα inhibitors and G-quadruplex stabilizers. nih.govresearchgate.net The SAR studies indicated that quinolino[3,4-b]quinoxalines were generally more potent than the pyridazino[4,3-c]quinoline analogs. researchgate.net Substitution at the N-5 or C-6 position of the quinolino[3,4-b]quinoxaline core with a basic side chain was critical for activity, with specific derivatives showing high cytotoxic activity against HeLa and MCF-7 cancer cell lines. nih.govbohrium.com

Impact of Substituents at Quinoline Ring Positions (e.g., N-1, C-4, C-6)

Rational Design Principles for Optimized Bioactivity

The systematic exploration of SAR provides the foundation for the rational design of new molecules with optimized biological activity. mdpi.com This involves leveraging the knowledge of how specific structural features impact a compound's interaction with its biological target, as well as its pharmacokinetic properties. nih.govbohrium.com

Detailed Research Findings:

A prime example of rational design is the optimization of 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives as MERS-CoV inhibitors. nih.gov Starting from a lead compound identified via screening, researchers performed systematic SAR optimization. nih.gov They discovered that electron-withdrawing groups on the quinoline ring and specific substitutions on the C-2 aniline (B41778) ring were beneficial. The most significant leap in potency came from modifying the C-3 acyl group, where replacing acetyl with isobutyryl led to the highly active compound 6u . nih.govnih.gov This optimization process not only enhanced the inhibitory effect (IC₅₀ = 86 nM) but also resulted in a compound with good metabolic stability, low toxicity, and favorable in vivo pharmacokinetic properties, demonstrating a successful application of rational design principles. nih.govnih.gov

Computational modeling and the study of structure-property relationships (SPR) are also integral to modern rational design. nih.govacs.org By understanding factors like lipophilicity, solubility, and metabolic stability alongside SAR, chemists can design derivatives that not only have high potency but also possess the necessary drug-like properties for therapeutic development. acs.org

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. smolecule.com This method is instrumental in virtual screening and rational drug design, helping to forecast the binding affinity and interaction patterns between a ligand and its target protein. For derivatives of 3-acetyl-1H-quinolin-2-one, molecular docking has been extensively used to explore their therapeutic potential. researchgate.netnih.gov

Binding affinity, often quantified by the dissociation constant (K_d) or a scoring function (e.g., in kcal/mol), measures the strength of the binding interaction between a ligand and a protein. unl.eduuu.nl Molecular docking simulations for various derivatives of this compound have been performed to estimate these affinities and to understand the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For instance, studies on quinoline-pyrimidine hybrid compounds derived from 3-acetyl-4-hydroxy-N-methylquinolin-2-one revealed specific hydrogen bonding interactions within the binding pocket of target enzymes, which may be responsible for their cytotoxic effects on cancer cells. researchgate.netnih.gov Similarly, docking studies of novel isoxazole-fused heterocycles synthesized from a 3-acetyl-4-hydroxyquinolin-2(1H)-one precursor highlighted strong binding affinities to bacterial enzymes. researchgate.net

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative Class | Target Protein/Cell Line | Key Findings | Reference(s) |

| Quinoline-Pyrimidine Hybrids | HepG2 and KB cancer cell lines | Hydrogen bonding interactions identified as crucial for cytotoxic effect. | researchgate.netnih.gov |

| Quinoline-Benzothiazepine Hybrids | DNA (targeting residues GLN778, DA12, DG13) | Identified potential ligand binding hot-spot residues. | rsc.org |

| Isoxazole-Fused Heterocycles | Bacterial Enzymes | Strong binding affinities observed, crucial for antimicrobial activity. | researchgate.net |

| α-Aminophosphonates | Thymidylate Synthase | High hydrophobicity contributes to inhibitory potential. | researchgate.net |

This table is for illustrative purposes and synthesizes findings from multiple studies on derivatives.

A primary application of molecular docking is the identification of potential biological targets for a given compound. ontosight.ai By screening a compound against a library of known protein structures, researchers can generate hypotheses about its mechanism of action. smolecule.com For the this compound scaffold, this approach has suggested a range of potential applications, including anticancer and antimicrobial activities. ontosight.aiontosight.ai

Docking studies have implicated several specific enzymes as potential targets. For example, derivatives of 3-acetyl-1-aminoquinolin-2(1H)-one were postulated to inhibit Thymidylate synthase, a key enzyme in DNA synthesis, due to their high hydrophobicity. researchgate.net Other research focusing on quinoline-pyrimidine hybrids suggested that they may exert their anticancer effects by targeting enzymes like human topoisomerase II. researchgate.net In the context of antimicrobial research, docking simulations pointed towards bacterial enzymes essential for cell wall synthesis as likely targets for related quinolinone derivatives. researchgate.net These computational predictions provide a foundation for subsequent experimental validation to confirm the biological activity.

Ligand-Protein Binding Affinity and Interactions

Molecular Dynamics Simulations